3-Trifluoromethylsulfanyl-pyrrolidine
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Overview
Description
Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . Trifluoromethylpyridines can be synthesized using various methods, and their major use is in the protection of crops from pests .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle. Its structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, they can be synthesized via 1,3-dipolar cycloaddition reaction .Physical and Chemical Properties Analysis
Pyrrolidine is a colorless liquid with a characteristic odor of ammonia. It has a density of 0.866 g/mL at room temperature, a melting point of -63°C, and a boiling point of about 87°C .Mechanism of Action
Target of Action
Trifluoromethylated compounds, including pyrrolidine derivatives, are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 3-(Trifluoromethylthio)pyrrolidine involves the trifluoromethylation of carbon-centered radical intermediates . The C(sp3)–H trifluoromethylation of pyrrolidine via decatungstate anion/copper ([W10O32]4−/Cu) dual catalysis has been theoretically investigated . Density functional theory (DFT) computations revealed that the β-regioselective activation of pyrrolidine occurs more readily than does α-regioselective activation .
Biochemical Pathways
A novel hybrid of the pyridine and pyrrolidine pathways (also known as the vpp pathway) was found in certain bacteria . This pathway has attracted much attention from microbiologists in terms of the study of their molecular and biochemical mechanisms .
Pharmacokinetics
It is known that the trifluoromethyl group plays an important role in improving the biological properties of compounds .
Result of Action
The reactivity of hydrogen atom transfer (hat) catalysts for c(sp3)–h bond activation follows the order [w10o32]4− > amine radical cation > fluorescein .
Action Environment
It is known that the steric volume of the protective group on pyrrolidine influences the c–h bond selectivity catalyzed by [w10o32]4− .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NS/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLWQDCTRWWAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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